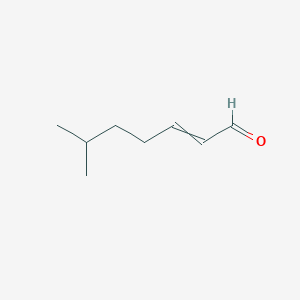
6-Methylhept-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylhept-2-enal is an organic compound with the molecular formula C8H14O. It is an aldehyde with a characteristic structure that includes a double bond and a methyl group. This compound is known for its distinctive odor and is used in various applications, including fragrance and flavor industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Methylhept-2-enal can be synthesized through several methods. One common synthetic route involves the Darzens reaction, where 6-methyl-5-hepten-2-one reacts with ethyl chloroacetate to form an intermediate glycidate. This intermediate is then saponified and decarboxylated to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired scale and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methylhept-2-enal undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The double bond in the compound allows for various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogens and other electrophiles can be introduced under specific conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 6-Methylhept-2-enoic acid.
Reduction: 6-Methylhept-2-enol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-Methylhept-2-enal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s distinctive odor makes it useful in olfactory studies and as a marker in biological assays.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is widely used in the fragrance and flavor industries due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 6-Methylhept-2-enal involves its interaction with various molecular targets. The aldehyde group is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is crucial in its role in chemical synthesis and its biological effects. The double bond also plays a significant role in its reactivity, enabling various addition and substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methylhept-5-en-2-one: This compound has a similar structure but with a ketone group instead of an aldehyde group.
2-Heptene, 6-methyl-: This is an isomer with a double bond in a different position.
Hex-2-enal: Another aldehyde with a similar structure but a shorter carbon chain.
Uniqueness
6-Methylhept-2-enal is unique due to its specific combination of a double bond and an aldehyde group, which imparts distinct chemical properties and reactivity. Its pleasant odor also sets it apart, making it valuable in the fragrance and flavor industries.
Eigenschaften
CAS-Nummer |
393587-26-3 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
6-methylhept-2-enal |
InChI |
InChI=1S/C8H14O/c1-8(2)6-4-3-5-7-9/h3,5,7-8H,4,6H2,1-2H3 |
InChI-Schlüssel |
KYXCWBOZEWMWSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, 5-(acetylamino)-N-butyl-2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14249057.png)
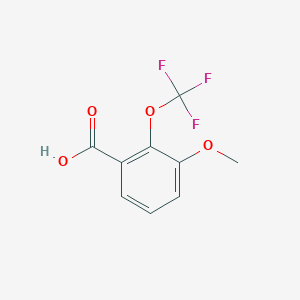

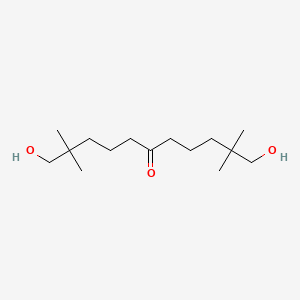


![[(4-Chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249091.png)

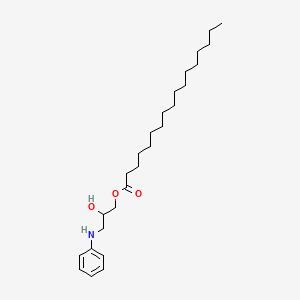
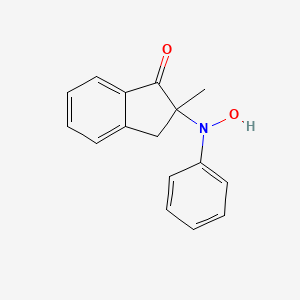
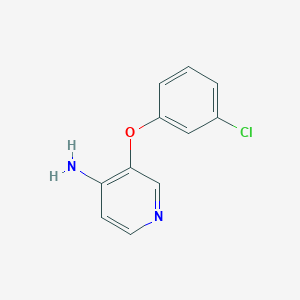

![2-ethyl-4-methoxy-1H-benzo[g]indole](/img/structure/B14249144.png)

